7-fluoro-2-methyl-1H-quinazolin-4-one

Catalog No.
S8140427
CAS No.
M.F
C9H7FN2O
M. Wt
178.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-fluoro-2-methyl-1H-quinazolin-4-one

Product Name

7-fluoro-2-methyl-1H-quinazolin-4-one

IUPAC Name

7-fluoro-2-methyl-1H-quinazolin-4-one

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

InChI

InChI=1S/C9H7FN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)

InChI Key

BLFIAQNYLCTAMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=C(C=C2)F

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=C(C=C2)F

7-fluoro-2-methyl-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its unique structure featuring a fluorine atom at the 7-position and a methyl group at the 2-position of the quinazolinone core. This compound exhibits significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its molecular formula is C9H8FN2OC_9H_8FN_2O, and it has a molecular weight of approximately 180.17 g/mol.

  • Substitution Reactions: The fluorine atom can be substituted with various nucleophiles, leading to new derivatives.
  • Oxidation: The compound can be oxidized to yield different quinazolinone derivatives.
  • Reduction: Reduction processes can generate analogs with altered properties.
  • Cyclization: It can participate in cyclization reactions, forming more complex heterocycles.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

The biological activity of 7-fluoro-2-methyl-1H-quinazolin-4-one has been extensively studied. It has shown promising results in:

  • Antimicrobial Activity: Exhibiting effectiveness against various bacterial strains.
  • Anticancer Properties: Demonstrating potential in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition.
  • Anti-inflammatory Effects: Investigated for its ability to reduce inflammation in biological systems .

Several synthesis methods have been developed for 7-fluoro-2-methyl-1H-quinazolin-4-one:

  • Cyclization of Precursors: A common method involves the reaction of 2-amino-benzonitrile with a fluorinating agent under acidic conditions, followed by cyclization to form the quinazolinone ring.
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation to facilitate the cyclization process.
  • Base-Promoted Reactions: Base-promoted reactions involving anthranilic acid derivatives have been reported, where the compound is synthesized through condensation reactions .

The applications of 7-fluoro-2-methyl-1H-quinazolin-4-one span various fields:

  • Medicinal Chemistry: Used as a scaffold for developing new drugs targeting microbial infections and cancers.
  • Material Science: Investigated for use in creating materials with specific properties, such as luminescent compounds for bioimaging applications.
  • Organic Synthesis: Serves as a building block in synthesizing more complex organic molecules .

Interaction studies have revealed that 7-fluoro-2-methyl-1H-quinazolin-4-one can bind to specific enzymes and receptors, inhibiting their activity. This mechanism is crucial in understanding its therapeutic potential and guiding future drug design efforts. The exact molecular targets vary depending on the biological context but often involve key pathways in cancer progression or microbial resistance mechanisms .

Several compounds share structural similarities with 7-fluoro-2-methyl-1H-quinazolin-4-one. These include:

Compound NameStructural FeaturesUnique Aspects
7-fluoro-1H-quinazolin-4-oneFluorine at position 7Lacks methyl substitution at position 2
2-chloro-7-fluoroquinazolinoneChlorine instead of methyl at position 2Different halogen impacts reactivity
2-methylquinazolinoneNo fluorine substitutionLacks enhanced lipophilicity and stability
6-nitroquinazolinoneNitro group at position 6Alters electronic properties significantly

The uniqueness of 7-fluoro-2-methyl-1H-quinazolin-4-one lies in its specific substitution pattern that enhances both its chemical reactivity and biological activity compared to other derivatives. The presence of both fluorine and methyl groups contributes to its distinctive pharmacological profile, making it a valuable compound in drug discovery efforts .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

178.05424101 g/mol

Monoisotopic Mass

178.05424101 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-28-2023

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